2-Acetamido-2-deoxy-L-arabinonic acid1,4-lactone
CAS No.:
Cat. No.: VC20489899
Molecular Formula: C7H11NO5
Molecular Weight: 189.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11NO5 |
|---|---|
| Molecular Weight | 189.17 g/mol |
| IUPAC Name | N-[(3R,4R,5S)-4-hydroxy-5-(hydroxymethyl)-2-oxooxolan-3-yl]acetamide |
| Standard InChI | InChI=1S/C7H11NO5/c1-3(10)8-5-6(11)4(2-9)13-7(5)12/h4-6,9,11H,2H2,1H3,(H,8,10)/t4-,5+,6-/m0/s1 |
| Standard InChI Key | SFSOCLFOPIFBBR-JKUQZMGJSA-N |
| Isomeric SMILES | CC(=O)N[C@@H]1[C@H]([C@@H](OC1=O)CO)O |
| Canonical SMILES | CC(=O)NC1C(C(OC1=O)CO)O |
Introduction
Structural Features and Synthesis
Molecular Architecture
The compound’s backbone derives from L-arabinonic acid, a five-carbon sugar acid. The 1,4-lactone ring forms via intramolecular esterification between the carboxyl group at C1 and the hydroxyl group at C4, yielding a five-membered cyclic structure. The acetamido substitution at C2 replaces the native hydroxyl group, introducing a nitrogen-containing functional group that influences both solubility and biochemical interactions. The L-configuration at C2 and C3 distinguishes it from D-isomers, which exhibit divergent biological activities .
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 189.17 g/mol |
| Lactone Ring Size | 5-membered (1,4-lactone) |
| Stereochemistry | L-configuration at C2 and C3 |
Synthetic Challenges and Approaches
Biochemical Interactions and Enzymatic Relevance
Glycosidase and Glycosyltransferase Modulation
The compound’s structural resemblance to carbohydrate substrates enables interactions with enzymes involved in glycosidic bond cleavage or formation. For instance, 2-acetamido-2-deoxy-D-glucono-1,5-lactone sulfonylhydrazones exhibit nanomolar inhibition of human O-GlcNAcase (hOGA) and hexosaminidases (hHexA/B), suggesting that lactone derivatives may act as transition-state analogues . While direct evidence for the L-arabinonic acid variant is lacking, its lactone ring and acetamido group likely engage similar binding pockets, potentially altering enzyme kinetics or stability .
Lactones as Transition-State Analogues
Lactones are well-documented mimics of oxocarbenium-ion transition states in glycosidase reactions. For example, δ-lactone derivatives of chitooligosaccharides inhibit lysozyme by stabilizing a distorted substrate conformation, as revealed by crystallographic studies . By analogy, 2-acetamido-2-deoxy-L-arabinonic acid 1,4-lactone may competitively inhibit L-arabinose-processing enzymes, though this hypothesis awaits experimental validation .
Comparative Analysis with Structural Analogues
Stereochemical and Functional Divergence
The L-configuration of this compound confers distinct biochemical properties compared to D-isomers. For instance, 2-acetamido-2-deoxy-D-galactono-1,4-lactone (), a six-carbon analogue, exhibits higher solubility due to additional hydroxyl groups but reduced affinity for certain enzymes .
Table 2: Comparison with Analogous Lactones
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